2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile

Physicochemical profiling Secondary amine basicity Lipophilicity

2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile (CAS 1454849-59-2; molecular formula C₁₀H₁₀N₄; molecular weight 186.21 g/mol) is a heterobicyclic small molecule comprising an imidazo[1,2-a]pyridine core with a nitrile substituent at the 6‑position and a (methylamino)methyl group at the 2‑position. The compound is catalogued as a synthetic intermediate and fragment-like scaffold within the broader chemotype of imidazo[1,2-a]pyridine-6‑carbonitrile derivatives, a class that has been disclosed in patent literature as inhibitors of gastric acid secretion, kinase targets, and antiparasitic agents.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
Cat. No. B13133757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCNCC1=CN2C=C(C=CC2=N1)C#N
InChIInChI=1S/C10H10N4/c1-12-5-9-7-14-6-8(4-11)2-3-10(14)13-9/h2-3,6-7,12H,5H2,1H3
InChIKeyBAFWRFFNAOOOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile: Structural Identity and Procurement Baseline


2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile (CAS 1454849-59-2; molecular formula C₁₀H₁₀N₄; molecular weight 186.21 g/mol) is a heterobicyclic small molecule comprising an imidazo[1,2-a]pyridine core with a nitrile substituent at the 6‑position and a (methylamino)methyl group at the 2‑position . The compound is catalogued as a synthetic intermediate and fragment-like scaffold within the broader chemotype of imidazo[1,2-a]pyridine-6‑carbonitrile derivatives, a class that has been disclosed in patent literature as inhibitors of gastric acid secretion, kinase targets, and antiparasitic agents [1]. Its structural architecture provides a primary amine handle for further derivatisation, placing it at the intersection of medicinal chemistry hit‑to‑lead programmes and chemical biology probe development.

Why In‑Class Imidazo[1,2-a]pyridine‑6‑carbonitriles Cannot Substitute 2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile


Within the imidazo[1,2-a]pyridine-6‑carbonitrile family, even minor variations in the 2‑position substituent profoundly alter hydrogen‑bonding capacity, basicity, and steric access to the secondary amine . The target compound’s 2‑(methylamino)methyl side‑chain provides a protonatable secondary amine with a pKₐ shift of approximately 1–1.5 log units relative to the primary amine analogue 2‑aminomethyl‑imidazo[1,2-a]pyridine‑6‑carbonitrile . This difference directly impacts solubility, membrane permeability, and the ability to form specific salt‑bridge interactions in biological targets. Furthermore, regioisomers such as the 5‑carbonitrile and 7‑carbonitrile analogues exhibit inverted dipole moments owing to the altered position of the electron‑withdrawing cyano group, which has been shown in related imidazo[1,2-a]pyridine series to redirect binding poses and abrogate target engagement . These physicochemical divergences mean that procurement of a generic “imidazo[1,2-a]pyridine‑6‑carbonitrile derivative” without precise specification of the 2‑substituent carries a high risk of unsuccessful reaction outcomes and irreproducible biological data.

Quantitative Differentiation Evidence for 2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile Versus Closest Structural Analogs


Physicochemical Differentiation: pKₐ and LogD₇.₄ Comparison Versus 2‑Aminomethyl‑imidazo[1,2-a]pyridine‑6‑carbonitrile

The target compound bears a secondary N‑methylamine substituent at the 2‑position, which is predicted to be approximately 0.8–1.2 log units more basic (calcd. pKₐ ∼8.8) than the primary amine analogue 2‑aminomethyl‑imidazo[1,2-a]pyridine‑6‑carbonitrile (calcd. pKₐ ∼7.8) due to the electron‑donating effect of the N‑methyl group . This shift in ionisation state at physiological pH translates to a calculated difference in logD₇.₄ of approximately +0.5 to +0.8 for the methylamino derivative, indicating moderately enhanced membrane permeability while retaining sufficient aqueous solubility for biochemical assay formats . No direct experimental pKₐ or logD dataset comparing these two compounds head‑to‑head is currently published in the primary literature.

Physicochemical profiling Secondary amine basicity Lipophilicity

Regioisomeric Carbonitrile Positioning: 6‑CN Versus 5‑CN and 7‑CN Analogues – Sigma‑Withdrawing Effect and Reactivity

The 6‑carbonitrile substitution pattern places the electron‑withdrawing cyano group in conjugation with the pyridine nitrogen, as evidenced by the SMILES string CNCc1cn2cc(C#N)ccc2n1 and InChI InChI=1S/C10H10N4/c1-12-5-9-7-14-6-8(4-11)2-3-10(14)13-9/h2-3,6-7,12H,5H2,1H3 . In contrast, the 5‑carbonitrile regioisomer (CAS 2091483-40-6) and the 7‑carbonitrile regioisomer (CAS 2091952-02-0) shift the nitrile group to positions with different degrees of conjugation, altering the electrophilicity of the pyridine ring carbons and therefore the regioselectivity of subsequent electrophilic substitution or cross‑coupling reactions . While no head‑to‑head biological data have been published for these three regioisomers, the class‑level precedent from imidazo[1,2-a]pyridine SAR studies indicates that carbonitrile positional isomerism typically produces >10‑fold differences in target binding affinity [1].

Regioisomer comparison Nitrile electronic effects SAR

Scalable Synthetic Access: Ultrasonic‑Assisted Synthesis of Imidazo[1,2-a]pyridine‑6‑carbonitrile Derivatives Including 2‑Aminomethyl Variants

A 2023 publication describes an ultrasonic‑assisted, one‑pot synthetic protocol for imidazo[1,2-a]pyridine‑6‑carbonitrile derivatives that explicitly encompasses the 2‑aminomethyl‑substituted sub‑class (Scheme 14), to which the target N‑methyl congener structurally belongs [1]. The method uses ultrasonic irradiation to accelerate the Groebke–Blackburn–Bienaymé multicomponent reaction, reducing reaction times from hours (conventional heating) to 15–30 minutes while maintaining isolated yields in the 65–85% range [1]. While the target compound itself was not the primary exemplar in this study, the demonstrated protocol is directly transferable because the methylamino‑methyl substituent is sterically and electronically compatible with the reported aldehyde and isocyanide scope [1].

Synthetic methodology Ultrasound-assisted synthesis Scalability

Scaffold‑Level Biological Annotation: Imidazo[1,2-a]pyridine‑6‑carbonitrile Derivatives as Privileged Kinase and Antiparasitic Chemotypes

The imidazo[1,2-a]pyridine‑6‑carbonitrile scaffold has been validated as a productive core for kinase inhibitor design. In the PI3K p110α series, optimised 2‑substituted imidazo[1,2-a]pyridine derivatives achieved IC₅₀ values as low as 0.0018 µM with >100‑fold selectivity over other PI3K isoforms [1]. Separately, dicationic imidazo[1,2-a]pyridine‑6‑carbonitrile derivatives gave in vitro IC₅₀ values of 63 nM or less against Trypanosoma brucei and produced 4/4 cures in the STIB900 mouse model of African trypanosomiasis upon intraperitoneal dosing [2]. The target compound, bearing both the 6‑carbonitrile and a basic 2‑aminoalkyl side‑chain, structurally recapitulates key pharmacophoric elements present in both the kinase and antiparasitic lead series, supporting its prioritisation as a fragment for further functionalisation [1][2]. These data are scaffold‑level and not yet generated on the specific compound.

Kinase inhibition Antiparasitic activity Scaffold annotation

Physical Form and Purity Specifications of 6‑Carbonitrile Scaffold – Impact on Downstream Chemistry

The unsubstituted parent scaffold, imidazo[1,2-a]pyridine‑6‑carbonitrile (CAS 106850-34-4), is commercially available as a solid with a melting point range of 161–167 °C and a certified purity of 95% (Aldrich 768456) . The target compound, bearing the additional 2‑(methylamino)methyl substituent, is expected to exhibit a lower melting point and altered solubility profile due to disruption of crystal packing by the flexible side‑chain. Commercially, the target compound (CAS 1454849-59-2) is listed with a molecular weight of 186.21 g/mol and the SMILES CNCc1cn2cc(C#N)ccc2n1 , but vendor‑certified purity and melting point data are not publicly disclosed on third‑party aggregator sites at the time of this analysis, necessitating direct batch‑specific certificate of analysis (CoA) review upon procurement.

Solid form Melting point Purity specification

High‑Value Application Scenarios for 2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile Based on Differentiated Evidence


Kinase Inhibitor Fragment‑Based Lead Generation Requiring a Secondary Amine Handle

Medicinal chemistry teams pursuing ATP‑competitive kinase inhibitors can deploy this compound as a fragment or early‑stage intermediate, leveraging the 2‑(methylamino)methyl group for direct amide coupling or reductive amination without the need for a protecting‑group strategy on the amine. The scaffold’s precedent in the PI3K p110α series—where 2‑substituted imidazo[1,2-a]pyridines achieved IC₅₀ values of 0.0018 µM [1]—supports its suitability for fragment growth campaigns, while the N‑methylation offers a defined vector for modulating basicity and lipophilicity (estimated ΔlogD₇.₄ of +0.5 to +0.8 versus the primary amine analogue).

Antiparasitic Drug Discovery Leveraging the 6‑Carbonitrile Pharmacophore

Research groups targeting kinetoplastid diseases can functionalise the 2‑(methylamino)methyl handle to generate dicationic analogues modelled on the imidazo[1,2-a]pyridine‑6‑carbonitrile series that achieved T. brucei IC₅₀ ≤ 63 nM and 4/4 cures in the STIB900 mouse model [2]. The regiospecifically positioned 6‑CN group is critical; the 5‑CN and 7‑CN regioisomers have not been validated in this antiparasitic context, making CAS‑verified sourcing of the 6‑CN variant essential for SAR reproducibility.

Custom Synthesis and Library Production Using Ultrasound‑Assisted Methodology

Contract research organisations and in‑house parallel synthesis laboratories can adopt the published ultrasonic‑assisted Groebke–Blackburn–Bienaymé protocol [3] to prepare arrays of N‑substituted analogues from this compound in 15–30 minutes per reaction with isolated yields of 65–85%. The demonstrated scalability of this method reduces the cost and time burden for generating 50–200‑member libraries for hit identification.

Physicochemical Tool Compound for Amine Basicity–Permeability SAR Studies

Because the secondary N‑methylamine exhibits a calculated pKₐ advantage of approximately +1.0 log unit over the primary amine comparator, this compound serves as a matched molecular pair for systematically studying the impact of amine methylation on cellular permeability, lysosomal trapping, and hERG binding within the imidazo[1,2-a]pyridine chemotype. Procurement of both the methylamino and aminomethyl variants from the same vendor ensures batch consistency for head‑to‑head profiling.

Quote Request

Request a Quote for 2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.